3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 392.65 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity, making it of interest in medicinal chemistry and material science .
While specific biological activity data for 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of furan and chlorophenyl groups have been studied for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability .
Synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide may involve several steps:
This compound has potential applications in:
Interaction studies involving this compound could focus on:
Several compounds share structural similarities with 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Trifluoromethyl-phenyl)-acrylamide | C16H11ClF3NO | Lacks furan ring; simpler structure |
| 3-(5-(2-Chlorophenyl)-furan-2-yl)-N-(2-Trifluoromethyl-phenyl)-acrylamide | C20H13ClF3NO2 | Similar but varies in trifluoromethyl positioning |
| 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | C14H8ClF3N2O | Contains pyrazole instead of acrylamide |
These comparisons highlight the unique combination of furan and trifluoromethyl functionalities present in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, which may contribute to distinct biological activities and applications not found in other similar compounds .
Retrosynthetic analysis of 3-(5-(2-chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide reveals three key disconnections (Figure 1):
Critical evaluation of synthetic routes identifies two viable pathways:
Palladium-mediated strategies enable precise construction of the 5-(2-chlorophenyl)furan motif:
Key advancements include:
Microwave irradiation significantly enhances furan ring formation:
Cyclization Protocol
Comparative Performance
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 6 hr | 58 | 92.4 |
| Microwave | 8 min | 89 | 98.1 |
Mechanistic studies reveal microwave-specific effects:
Solid-phase strategies employing ChemMatrix resin enable efficient acrylamide assembly:
Stepwise Functionalization
Key Advantages
Recent innovations include: